molecular formula C11H15NO6S B1269283 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid CAS No. 327093-76-5

5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid

Cat. No.: B1269283
CAS No.: 327093-76-5
M. Wt: 289.31 g/mol
InChI Key: UVZGQTDQOZDFRW-UHFFFAOYSA-N
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Description

5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid is an organic compound with the molecular formula C11H15NO6S It is characterized by the presence of a benzoic acid core substituted with a methoxy group, a sulfamoyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methoxybenzoic acid.

    Hydroxyethylation: The hydroxyethyl group is introduced by reacting the intermediate product with ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The sulfamoyl group can be reduced to form an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-[(2-Carboxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid.

    Reduction: Formation of 5-[(2-Hydroxyethyl)(methyl)amino]-2-methoxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxyethyl and sulfamoyl groups play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-furoic acid: Similar structure but with a furoic acid core instead of a benzoic acid core.

    5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-chlorobenzoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxyethyl and sulfamoyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-[2-hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-12(5-6-13)19(16,17)8-3-4-10(18-2)9(7-8)11(14)15/h3-4,7,13H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZGQTDQOZDFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353260
Record name 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327093-76-5
Record name 5-[(2-Hydroxyethyl)(methyl)sulfamoyl]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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